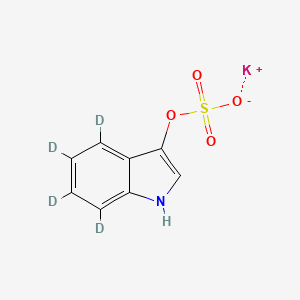
3-Indoxyl Sulfate-d4 Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoxyl Sulfate-d4 Potassium Salt is a deuterium-labeled compound, where the hydrogen atoms in the indoxyl sulfate molecule are replaced with deuterium. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and biochemical reactions. It appears as a white crystalline powder and is highly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Indoxyl Sulfate-d4 Potassium Salt involves the synthesis of indoxyl sulfate followed by the introduction of deuterium. One common method is to dissolve 3-hydroxyindole in sulfuric acid and add potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterium oxide (heavy water) is essential in the production to achieve the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions: 3-Indoxyl Sulfate-d4 Potassium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include potassium hydroxide and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used to convert this compound into its oxidized forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoxyl sulfate derivatives, while reduction can produce indoxyl alcohols .
Aplicaciones Científicas De Investigación
3-Indoxyl Sulfate-d4 Potassium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in the synthesis of heterocyclic compounds and as a standard in mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme activities, particularly those involving sulfotransferases.
Medicine: It is employed in research on uremic toxins and their effects on renal function and cardiovascular health.
Industry: The compound is used in the development of diagnostic assays and as a reference material in quality control
Mecanismo De Acción
The mechanism of action of 3-Indoxyl Sulfate-d4 Potassium Salt involves its role as a nucleophile in various biochemical reactions. It actively engages in the synthesis of heterocyclic compounds and interacts with enzymes such as sulfotransferases. The compound’s deuterium labeling allows for precise tracking in metabolic studies, providing insights into its molecular targets and pathways .
Comparación Con Compuestos Similares
Indoxyl Sulfate Potassium Salt: The non-deuterated version of the compound, used in similar research applications.
Indoxyl-4,5,6,7-d4 Sulfate: Another deuterium-labeled variant with different deuterium positions.
Indoxyl Sulfate Sodium Salt: A sodium salt form used in biochemical studies
Uniqueness: 3-Indoxyl Sulfate-d4 Potassium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in metabolic and biochemical studies. This makes it particularly valuable in research involving isotopic labeling and mass spectrometry .
Propiedades
Fórmula molecular |
C8H6KNO4S |
|---|---|
Peso molecular |
255.33 g/mol |
Nombre IUPAC |
potassium;(4,5,6,7-tetradeuterio-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D; |
Clave InChI |
MDAWATNFDJIBBD-FOMJDCLLSA-M |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)OS(=O)(=O)[O-])[2H])[2H].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

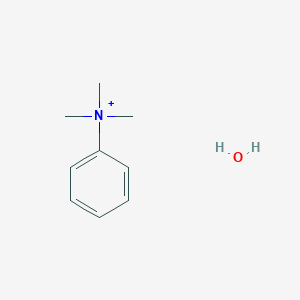
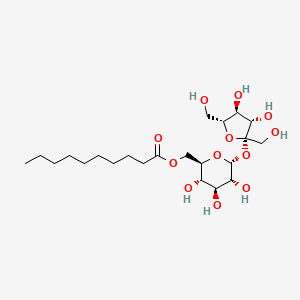

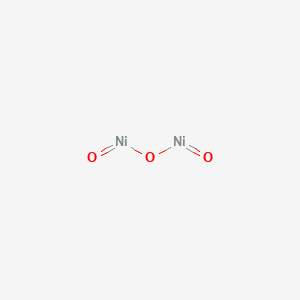
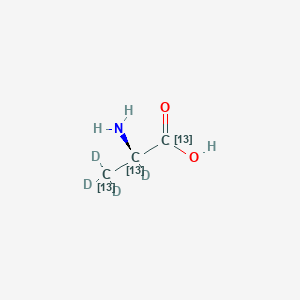
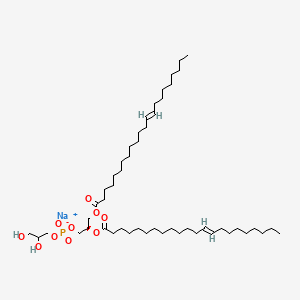



![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)

